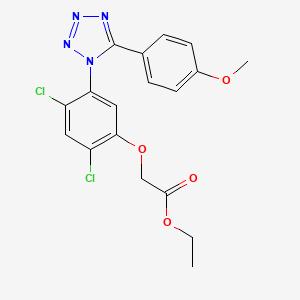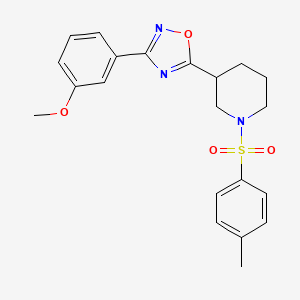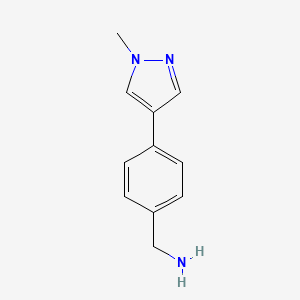![molecular formula C15H14N2OS2 B2721082 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326899-68-6](/img/structure/B2721082.png)
2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route could be the regioselective C-H acetoxylation of pyrrolo[2,3-d]pyrimidine derivatives. In this process, 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate reacts with diacetoxyiodobenzene and sodium iodide to yield the desired product . Further synthetic methods may exist, and additional research would be needed to explore alternative routes.
Scientific Research Applications
Antifolate and Antitumor Activity
One prominent area of research involves the design and synthesis of derivatives of 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one as antifolates. These compounds target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cells, making them potent antitumor agents. For example, classical and nonclassical antifolate analogues have been synthesized to inhibit DHFR, demonstrating excellent inhibitory properties and significant growth inhibition of tumor cells in culture. The design of these compounds leverages their structural affinity to bind in a "folate" mode, enhancing their inhibitory effects against human DHFR and thymidylate synthase (TS), two key enzymes in the folate pathway critical for cell proliferation (Gangjee et al., 2007); (Gangjee et al., 2009).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Further research explores the dual inhibitory capability of these derivatives against both TS and DHFR. This dual inhibition is particularly valuable for antitumor activity, as it can effectively hinder the proliferation of cancer cells. Some derivatives have shown potent and selective inhibition, making them promising candidates for antitumor agents. Their synthesis and evaluation reveal that specific substitutions on the thieno[2,3-d]pyrimidine scaffold can significantly increase potency against human TS and DHFR, underscoring the importance of structural modifications in enhancing therapeutic potential (Gangjee et al., 2008).
Aldose Reductase Inhibition and Antioxidant Activity
The derivatives of 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one also exhibit potential as aldose reductase (ALR2) inhibitors. ALR2 plays a crucial role in the development of diabetic complications, making its inhibition a target for therapeutic intervention. Some derivatives have displayed significant inhibitory potency and antioxidant properties, which are beneficial for managing diabetes-related oxidative stress (La Motta et al., 2007).
Antimicrobial and Antitubercular Activity
Additionally, the compound and its derivatives have been evaluated for their antimicrobial and antitubercular activities. Novel synthesis methods have been developed for creating diverse poly-functionalized derivatives, which have shown promising antibacterial and antioxidant activities. This includes activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, indicating the potential for these compounds to contribute to the development of new antimicrobial agents (Bhoi et al., 2016).
properties
IUPAC Name |
2-benzylsulfanyl-3-ethylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-2-17-14(18)13-12(8-9-19-13)16-15(17)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEISSSSDFXHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)
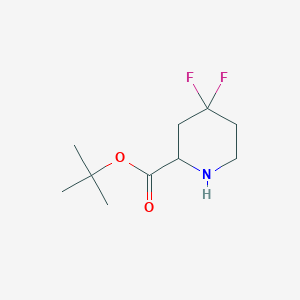

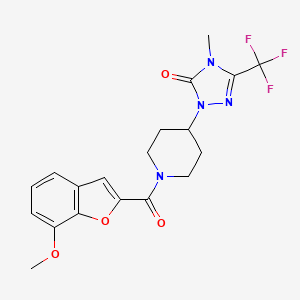
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)
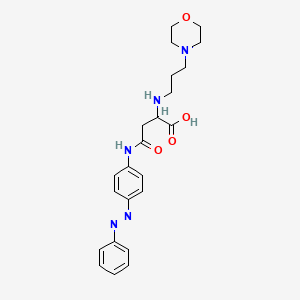
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)
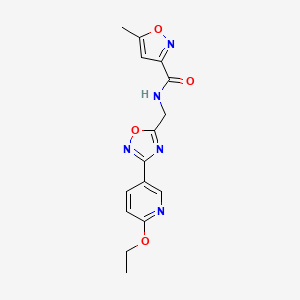
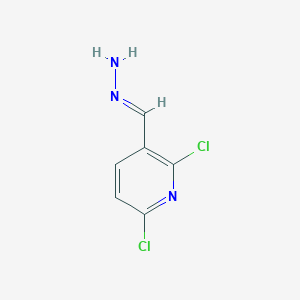
![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)
